molecular formula C20H17N5O2 B11396034 N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide

N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide

Cat. No.: B11396034
M. Wt: 359.4 g/mol
InChI Key: WDLUHGGPAIUCCK-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 7-hydroxy group, a 5-phenyl substitution, and a 3-phenylpropanamide side chain at position 2.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C20H17N5O2/c26-17(12-11-14-7-3-1-4-8-14)22-19-23-20-21-16(13-18(27)25(20)24-19)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,21,22,23,24,26)

InChI Key

WDLUHGGPAIUCCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.

Industrial Production Methods: Industrial production of this compound may involve scaling up the microwave-mediated synthesis or employing alternative methods such as solvent-based cyclization reactions. The use of molecular sieves and dry toluene can enhance the yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. For instance, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the enzyme, forming hydrogen bonds and other interactions that inhibit its activity.

Comparison with Similar Compounds

Key Observations:
  • Position 5 : Phenyl (target) vs. methyl (other analogs) affects aromatic stacking and steric bulk.
  • Position 7: Hydroxy (target) vs. alkoxy or amino groups alters hydrogen-bonding capacity and solubility.
  • Position 2: Phenylpropanamide (target) vs. acetamide or aminomethyl groups modulates lipophilicity and target engagement .

Physicochemical Properties

Property Target Compound N-(6-benzyl-5-methyl analog) 2-(4-MeO-Ph-acetamide) 7-Alkoxy Derivatives
Molecular Weight 387.44 387.44 375.39 280–350
Melting Point Not reported Not reported Not reported 150–184°C‡
LogP (estimated) ~3.5 (phenylpropanamide) ~3.8 (benzyl + methyl) ~2.9 (methoxy) 1.5–3.0 (alkyl chain)

‡Based on analogs in .

Key Observations:
  • The phenylpropanamide side chain increases LogP compared to methoxy-substituted analogs, suggesting improved membrane permeability.
Hypotheses for Target Compound:
  • The 3-phenylpropanamide group may enhance binding to neurological or microbial targets through hydrophobic interactions.
  • The 7-hydroxy group could improve solubility, reducing toxicity risks compared to alkoxy derivatives.

Biological Activity

N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide is a compound that belongs to the class of triazolo-pyrimidines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C18H18N4O4
  • Molecular Weight : 354.36 g/mol
  • LogP : 1.8155
  • Polar Surface Area (PSA) : 116.82 Ų

This structural configuration contributes to its solubility and interaction with biological targets.

Antitumor Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance:

  • BRAF(V600E) Inhibition : Certain derivatives have been identified as potent inhibitors of the BRAF(V600E) mutation, which is prevalent in melanoma and other cancers. This inhibition is crucial for developing targeted therapies in oncology .

Antimicrobial Properties

This compound also demonstrates antimicrobial activity. Studies on related pyrazole derivatives reveal:

  • Inhibition of Bacterial Growth : Compounds have shown effectiveness against various bacterial strains by disrupting cell membrane integrity .
  • Antifungal Activity : The compound exhibits antifungal properties against pathogens like Fusarium oxysporum and Colletotrichum mandshurica, indicating its potential use in agricultural applications .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo-pyrimidines has been documented in several studies. For example:

  • Nitric Oxide Production Inhibition : Certain derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting a mechanism for reducing inflammation .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of triazolo derivatives have yielded promising results:

  • Electroshock Test Results : Compounds structurally similar to this compound demonstrated significant anticonvulsant activity in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors include:

  • Substitution Patterns : The presence of hydroxyl and phenyl groups enhances interaction with biological targets.
  • Hydrophobicity : The LogP value suggests moderate hydrophobicity, which may facilitate cell membrane penetration.
  • Functional Groups : The amide linkage contributes to the stability and bioavailability of the compound.
Activity TypeMechanism/EffectReference
AntitumorInhibition of BRAF(V600E)
AntimicrobialDisruption of bacterial cell membranes
AntifungalInhibition of fungal growth
Anti-inflammatoryInhibition of nitric oxide production
AnticonvulsantSignificant anticonvulsant activity

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